REACTION_CXSMILES
|
[C:1]1([CH3:11])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[P:7]([Cl:10])([Cl:9])=[O:8].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>>[Cl:9][P:7]([Cl:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[CH3:11].[C:1]1([CH3:11])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[P:7]([Cl:9])([Cl:10])=[O:8]
|
Name
|
|
Quantity
|
317 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)P(=O)(Cl)Cl)C
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled
|
Type
|
CUSTOM
|
Details
|
the triphenylphosphane oxide which had crystallized out
|
Type
|
FILTRATION
|
Details
|
was filtered off with suction
|
Type
|
DISTILLATION
|
Details
|
The filtrate was distilled at 0.093 kPa at a top temperature of approx. 80°-100° C
|
Type
|
ADDITION
|
Details
|
This gave 220 g, containing 45% of dichloro-o-tolylphosphane and 45% of o-tolylphosphonic acid dichloride (according to 31P-NMR spectrum)
|
Name
|
|
Type
|
product
|
Smiles
|
ClP(C1=C(C=CC=C1)C)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C=CC=C1)P(=O)(Cl)Cl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([CH3:11])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[P:7]([Cl:10])([Cl:9])=[O:8].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>>[Cl:9][P:7]([Cl:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[CH3:11].[C:1]1([CH3:11])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[P:7]([Cl:9])([Cl:10])=[O:8]
|
Name
|
|
Quantity
|
317 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)P(=O)(Cl)Cl)C
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled
|
Type
|
CUSTOM
|
Details
|
the triphenylphosphane oxide which had crystallized out
|
Type
|
FILTRATION
|
Details
|
was filtered off with suction
|
Type
|
DISTILLATION
|
Details
|
The filtrate was distilled at 0.093 kPa at a top temperature of approx. 80°-100° C
|
Type
|
ADDITION
|
Details
|
This gave 220 g, containing 45% of dichloro-o-tolylphosphane and 45% of o-tolylphosphonic acid dichloride (according to 31P-NMR spectrum)
|
Name
|
|
Type
|
product
|
Smiles
|
ClP(C1=C(C=CC=C1)C)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C=CC=C1)P(=O)(Cl)Cl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |